molecular formula C12H14O3 B2916509 (2R,3S)-3-Phenyloxane-2-carboxylic acid CAS No. 2307753-33-7

(2R,3S)-3-Phenyloxane-2-carboxylic acid

Cat. No.: B2916509
CAS No.: 2307753-33-7
M. Wt: 206.241
InChI Key: MHFZHWXWHLGJQQ-WDEREUQCSA-N
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Description

(2R,3S)-3-Phenyloxane-2-carboxylic acid is a chiral carboxylic acid characterized by an oxane (tetrahydro-2H-pyran) ring substituted with a phenyl group and a carboxylic acid functional group. This specific stereochemistry makes it a valuable non-proteinogenic building block and chiral precursor in organic synthesis and medicinal chemistry research. Carboxylic acids are pivotal in the synthesis of various complex molecules due to their diverse reactivity . They can undergo reactions to form esters, amides, and acid chlorides, which are fundamental functional groups in active pharmaceutical ingredients, ligands, and materials science . The presence of the carboxylic acid group allows for salt formation, which can be utilized to modify the compound's solubility and physical properties . Researchers can employ this compound in the development of novel chiral catalysts or as a starting material for the synthesis of more complex, stereodefined structures. The phenyl and oxane rings provide a rigid scaffold that can be crucial for molecular recognition in drug discovery projects. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Disclaimer for Product Description: The applications and research value described are based on the general properties of chiral carboxylic acids and the inferred structure of the compound. They are presented as potential research directions and have not been specifically verified for this compound. Researchers should conduct their own evaluation to determine the compound's suitability for specific projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-3-phenyloxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)11-10(7-4-8-15-11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFZHWXWHLGJQQ-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Enantioselective Production of 2r,3s 3 Phenyloxane 2 Carboxylic Acid

Strategies for Asymmetric Construction of the Oxane Ring System

The direct, de novo construction of the substituted oxane ring from acyclic precursors represents a highly efficient approach to the target molecule. Key strategies involve controlling the stereochemical outcome of the ring-closing event through diastereoselective, enantioselective catalytic, or chiral auxiliary-mediated processes.

Diastereoselective Cyclization Approaches

Diastereoselective cyclization leverages a pre-existing stereocenter in an acyclic precursor to direct the stereochemistry of newly formed stereocenters during the ring-formation step. An effective strategy for synthesizing cis-2,3-disubstituted oxanes involves an oxonium-ene or Prins-type cyclization. In this approach, a homoallylic alcohol precursor containing a chiral center can be cyclized in the presence of an aldehyde and a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction proceeds through a chair-like transition state where substituents preferentially occupy equatorial positions to minimize steric strain, thereby dictating the diastereoselectivity of the final product. rsc.org

Another powerful method is the acid-mediated hydroxyalkoxylation of silylated alkenols. This protocol allows for the stereocontrolled creation of a quaternary center at C2 and a vicinal tertiary center at C3, selectively forming the product where the silyl (B83357) group and the C3 substituent are in an anti-relationship. core.ac.uk By carefully choosing the starting alkenol, this methodology can be adapted to establish the desired cis-relationship between the C2 and C3 substituents of the target molecule.

Precursor TypeCyclization MethodKey ReagentsDiastereoselectivity (dr)Ref.
Homoallylic AlcoholsOxonium-eneAldehydes, TMSOTfExcellent rsc.org
Silylated AlkenolsAcid-mediated Hydroxyalkoxylationp-TsOHHigh (anti-selectivity) core.ac.uk

Enantioselective Catalytic Cycloaddition Reactions (e.g., Oxa-[4+2] Cycloadditions)

Enantioselective catalytic cycloadditions, particularly hetero-Diels-Alder (oxa-[4+2]) reactions, provide a direct route to chiral oxane derivatives. This strategy involves the reaction of an electron-rich diene with a dienophile, catalyzed by a chiral Lewis acid. For the synthesis of the target structure, a suitable approach would involve the reaction of a 1-phenyl-substituted diene with a glyoxylate (B1226380) derivative in the presence of a chiral catalyst.

Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts for asymmetric [4+2] cycloadditions. mdpi.com The CPA can activate both the diene and dienophile through hydrogen bonding, facilitating the reaction within a chiral environment and inducing high enantioselectivity. researchgate.net By selecting the appropriate enantiomer of the CPA catalyst, one can control the absolute stereochemistry of the resulting oxane ring, making this a potent method for accessing either enantiomer of the target compound.

Diene PrecursorDienophileCatalyst TypeEnantioselectivity (ee)Ref.
o-Hydroxybenzyl alcohols (o-QM precursors)o-Hydroxyl styrenesChiral Phosphoric Acid (CPA)Up to 72% researchgate.net
3-Vinylindoleso-Quinone MethidesChiral Phosphoric Acid (CPA)Up to 98% mdpi.com

Chiral Auxiliary-Mediated Syntheses

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. wikipedia.org This method involves covalently attaching a chiral molecule to an achiral substrate to form a diastereomeric intermediate. A subsequent diastereoselective reaction, such as a cyclization or an alkylation, is controlled by the steric and electronic properties of the auxiliary. After the key stereocenters are set, the auxiliary is cleaved and can often be recovered. sigmaaldrich.com

For the synthesis of (2R,3S)-3-Phenyloxane-2-carboxylic acid, an acyclic precursor could be attached to a well-established chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.orgsigmaaldrich.com For instance, an N-acyloxazolidinone derivative could undergo a diastereoselective aldol (B89426) reaction to set the two contiguous stereocenters. Subsequent intramolecular Williamson ether synthesis would form the oxane ring, followed by hydrolytic cleavage of the auxiliary to yield the desired enantiomerically pure carboxylic acid. researchgate.net The stereochemical outcome is highly predictable based on the specific auxiliary and reaction conditions employed.

Auxiliary TypeKey ReactionStereocontrol MechanismRef.
Evans OxazolidinoneAldol ReactionChelation-controlled transition state wikipedia.org
Pseudoephedrineα-AlkylationSteric shielding by auxiliary's methyl and hydroxyl groups wikipedia.org
trans-2-PhenylcyclohexanolEne ReactionSteric hindrance directs approach of ene partner wikipedia.org

Stereocontrolled Functionalization of Precursor Scaffolds

An alternative approach to the target molecule involves the synthesis of a simplified oxane or dihydropyran precursor, followed by the stereocontrolled introduction of the required functional groups at the C2 and C3 positions.

Directed Stereoselective Functionalization at C2 and C3

This strategy relies on an existing functional group or substituent on a cyclic precursor to direct the stereochemical outcome of a subsequent reaction. For instance, a dihydropyran precursor with a phenyl group already in place at C3 could undergo a directed functionalization. A hydroxyl group elsewhere on the ring, for example, can direct the stereoselective hydrogenation or epoxidation of an adjacent double bond.

A powerful related example is the highly diastereoselective fluorination of 2,3-disubstituted chroman-4-ones. In this process, deprotonation of the chromanone forms an enolate, and the subsequent fluorination with N-fluorobenzenesulfonimide (NFSI) occurs from the face opposite to the bulky C2 substituent, leading to excellent diastereoselectivity for the trans product. nih.gov This principle of substrate-controlled diastereoselective functionalization of a pre-formed heterocyclic ring is directly applicable to the synthesis of the target oxane, where a substituent at C2 could direct the introduction of the phenyl group at C3, or vice-versa, to achieve the desired cis stereochemistry.

Precursor ScaffoldReactionDirecting GroupStereochemical OutcomeRef.
2,3-Disubstituted Chroman-4-oneEnolate FluorinationC2-substituent>20:1 dr (trans) nih.gov
1,6-DihydropyridineCyanomethylation/AllylationC3-CarbonylHigh regio- and stereocontrol nih.gov

Regioselective and Stereospecific Transformations

Regioselective and stereospecific reactions are crucial for transforming functional groups on a precursor scaffold without loss of stereochemical integrity. Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product.

A relevant strategy involves the ring-opening of a strained heterocyclic precursor, such as an aziridine (B145994) or epoxide. For example, a catalyst-free [3+3] annulation of pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines proceeds via a stereospecific SN2 ring-opening mechanism. rsc.org This concept can be applied to an oxane synthesis where a chiral epoxide precursor is opened in a regioselective and stereospecific manner by a suitable nucleophile to install one of the substituents, with the reaction proceeding with a predictable inversion of configuration. This high-fidelity transfer of stereochemical information is essential for building complex molecules with multiple stereocenters.

Reaction TypePrecursorKey FeatureStereochemical PrincipleRef.
[3+3] AnnulationAziridineDomino SN2 ring-openingStereospecific (enantio-retained) rsc.org
HaloetherificationChiral AlkeneChiral bromonium intermediateStereoselective nih.gov

Chiral Pool Synthesis Approaches Utilizing Enantiopure Carboxylic Acid Precursors

Chiral pool synthesis is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiopure natural products as starting materials. For the synthesis of a target molecule like this compound, this approach would ideally involve selecting a chiral precursor that already contains one or more of the desired stereocenters.

Table 1: Hypothetical Chiral Pool Precursors and Key Transformations

Enantiopure PrecursorKey Synthetic StepsTargeted Stereochemistry
(R)-Lactic AcidAlkylation, Diastereoselective Aldol Condensation, Cyclization(2R,3S)
(S)-Malic AcidSelective Reductions, Phenyl group introduction, Etherification(2R,3S)
D-Mannitol DerivativeOxidative cleavage, Stereoselective cyclization(2R,3S)

This table is illustrative and not based on published synthetic routes for the target compound due to a lack of available data.

Optical Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not feasible or provides insufficient enantiomeric purity, optical resolution of a racemic mixture is a common alternative. For a carboxylic acid such as 3-Phenyloxane-2-carboxylic acid, classical resolution involving the formation of diastereomeric salts is a primary method.

This technique involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acid and recover the resolving agent.

The choice of resolving agent is critical and often determined empirically. Factors influencing the success of the resolution include the solvent system, crystallization temperature, and the structural compatibility between the acid and the chiral base. High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers.

Table 2: Potential Chiral Resolving Agents for 3-Phenyloxane-2-carboxylic acid

Resolving Agent ClassSpecific ExamplesPrinciple of Separation
Chiral Amines(R)-(+)-α-Methylbenzylamine, (-)-Brucine, (+)-CinchonineDiastereomeric salt formation and fractional crystallization
Chiral Alcohols(R)-(-)-2-Butanol (for ester derivatives)Diastereomeric ester formation and chromatographic separation
Chiral Stationary PhasesCellulose or amylose (B160209) derivativesDifferential interaction with enantiomers in HPLC

This table presents common resolving agents for carboxylic acids and is not based on specific published data for the resolution of racemic 3-Phenyloxane-2-carboxylic acid.

Comprehensive Analysis of Chemical Reactivity and Synthetic Transformations of 2r,3s 3 Phenyloxane 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

No literature was found describing nucleophilic acyl substitution, reduction, or decarboxylation reactions specifically for (2R,3S)-3-Phenyloxane-2-carboxylic acid.

Nucleophilic Acyl Substitution Reactions (e.g., Esterification, Amidation)

There are no documented examples of esterification or amidation of this compound.

Reduction and Subsequent Functionalizations (e.g., to alcohol, aldehyde)

Specific protocols for the reduction of the carboxylic acid group in this compound to the corresponding alcohol or aldehyde are not available in the surveyed literature.

Decarboxylation Pathways and Derivatives

No studies concerning the decarboxylation of this compound or the characterization of its potential derivatives have been reported.

Transformations of the Oxane Ring System

Research detailing transformations of the oxane ring within this compound is absent from the scientific record.

Functionalization via Ring-Opening and Re-Cyclization Strategies

There is no information on ring-opening and re-cyclization strategies for this specific compound.

Stereoselective Modifications of the Oxane Core

No methods for the stereoselective modification of the 3-phenyloxane core of this particular carboxylic acid have been published.

Reactivity of the Phenyl Substituent

The phenyl group attached to the C3 position of the oxane ring in this compound is a key site for chemical modification. As a substituted benzene (B151609) ring, its reactivity is governed by the electronic and steric properties of the oxane moiety. The substituent, attached via a carbon atom, acts as a secondary alkyl group. In the context of aromatic chemistry, alkyl groups are generally considered to be electron-donating through an inductive effect. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. lkouniv.ac.inwikipedia.org This activating nature directs incoming electrophiles primarily to the ortho and para positions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgresearchgate.net The alkyl substituent (the oxane ring) on the phenyl group is an activating group, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself. lkouniv.ac.in The substitution pattern is a result of the stabilization of the cationic intermediate, known as a sigma complex or arenium ion, which is formed during the reaction. libretexts.org For an alkyl-substituted benzene, resonance stabilization is most effective when the electrophile adds to the ortho or para position. lkouniv.ac.in

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in publicly available literature, the expected reactivity can be predicted based on established principles. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be anticipated to yield a mixture of ortho- and para-substituted products. The precise ratio of these products would be influenced by steric hindrance from the bulky oxane ring, which might favor substitution at the less hindered para position.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions This table illustrates the expected products from common SEAr reactions on this compound based on general principles of aromatic reactivity.

Reaction TypeReagentsPredicted Major Product(s)
BrominationBr₂, FeBr₃Mixture of ortho-bromo and para-bromo derivatives
NitrationHNO₃, H₂SO₄Mixture of ortho-nitro and para-nitro derivatives
Friedel-Crafts AcylationCH₃COCl, AlCl₃Primarily the para-acetyl derivative due to steric hindrance
SulfonationFuming H₂SO₄Mixture of ortho-sulfonic acid and para-sulfonic acid derivatives

Ortho-Metalation and Related Directed Functionalizations

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings, specifically at the position ortho to a directing metalation group (DMG). wikipedia.org This method overcomes the typical ortho/para selectivity seen in classical SEAr reactions by using a strong base, often an organolithium reagent, to deprotonate the most acidic proton, which is typically at the ortho position due to coordination with the DMG. wikipedia.orgharvard.edu

In the molecule this compound, there are two potential heteroatom-containing groups that could function as DMGs: the ether oxygen within the oxane ring and the carboxylic acid group. The carboxylic acid group itself is acidic and would be deprotonated by a strong base. The resulting carboxylate can act as a DMG. Alternatively, the ether oxygen can act as a Lewis base, coordinating to the lithium of the organolithium reagent and directing deprotonation to the adjacent ortho position of the phenyl ring. wikipedia.org This process forms a highly reactive aryllithium intermediate, which can then be quenched with various electrophiles to introduce a wide range of substituents exclusively at the ortho position. wikipedia.org

Table 2: Potential Directed Ortho-Metalation Reactions This table outlines a hypothetical reaction pathway for the ortho-functionalization of this compound via DoM, assuming the carboxylate or ether oxygen acts as the directing group.

StepReagentsIntermediate/Product
1. Metalation2 equiv. n-Butyllithium (n-BuLi) in THF, -78 °COrtho-lithiated dianion species
2. Quenching with Electrophile (Example: Iodine)I₂(2R,3S)-3-(2-Iodophenyl)oxane-2-carboxylic acid
2. Quenching with Electrophile (Example: DMF)Dimethylformamide (DMF), then H₃O⁺ workup(2R,3S)-3-(2-Formylphenyl)oxane-2-carboxylic acid
2. Quenching with Electrophile (Example: CO₂)CO₂ (s), then H₃O⁺ workup2-( (2R,3S)-2-Carboxyoxan-3-yl)benzoic acid

Stereochemical Implications and Chiral Control in Reactions Involving 2r,3s 3 Phenyloxane 2 Carboxylic Acid

Maintenance of Stereochemical Integrity During Transformations

No research data is available to detail the conditions under which the stereocenters at the C2 and C3 positions of (2R,3S)-3-Phenyloxane-2-carboxylic acid are retained during chemical reactions.

Exploitation of Inherent Chirality for Asymmetric Induction

There are no documented examples in the scientific literature of this compound being used as a chiral auxiliary or catalyst to induce stereoselectivity in chemical reactions.

Diastereoselective Control in Reactions with Chiral Derivatives

Information regarding the synthesis of chiral derivatives of this compound and their subsequent diastereoselective reactions is not available.

Mechanistic Investigations of Stereoselectivity in Reactions Employing the Compound as a Component

There are no published mechanistic studies that elucidate the pathways through which this compound might control the stereochemical outcome of a reaction.

Advanced Computational and Theoretical Investigations of 2r,3s 3 Phenyloxane 2 Carboxylic Acid and Its Derivatives

Quantum Mechanical Studies of Molecular Conformation and Electronic Structure

Quantum mechanical calculations are instrumental in understanding the three-dimensional structure and electron distribution of (2R,3S)-3-Phenyloxane-2-carboxylic acid. These studies provide a foundational understanding of the molecule's intrinsic properties.

The six-membered oxane ring is analogous to cyclohexane, exhibiting a preference for chair conformations to minimize angular and torsional strain. libretexts.org However, the presence of an oxygen atom and bulky substituents introduces significant complexity. Computational studies, typically employing Density Functional Theory (DFT), can predict the relative stabilities of various conformers.

The primary conformations of the oxane ring are the chair, boat, and twist-boat forms. For this compound, the chair conformation is expected to be the most stable. In this conformation, the phenyl and carboxylic acid substituents can occupy either axial or equatorial positions. Due to steric hindrance, large substituents generally favor the equatorial position to minimize unfavorable 1,3-diaxial interactions.

Theoretical calculations would involve geometry optimization of all possible chair and boat conformers to determine their relative energies. The results of such a hypothetical analysis are presented below, illustrating the expected energetic preferences.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Phenyl Position Carboxylic Acid Position Relative Energy (kcal/mol)
Chair 1 Equatorial Equatorial 0.00
Chair 2 Axial Equatorial 3.5
Chair 3 Equatorial Axial 2.1
Chair 4 Axial Axial 7.8

Note: These are hypothetical values based on general principles of conformational analysis.

The data clearly indicates that the di-equatorial chair conformation is the most stable, as it minimizes steric clashes between the substituents and the rest of the ring.

The electronic nature of the carboxylic acid and phenyl groups significantly influences the reactivity of the molecule. The carboxylic acid group is strongly electron-withdrawing due to the electronegativity of the oxygen atoms. khanacademy.org The phenyl group, while capable of both electron donation and withdrawal through resonance and inductive effects, generally acts as a pi-electron system that can engage in various interactions. wikipedia.org

Computational methods can quantify these electronic properties through calculations of molecular orbitals, electrostatic potential maps, and partial atomic charges.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In this compound, the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO would be centered on the electron-deficient carboxylic acid group. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. It is expected to show a region of high negative potential (red) around the carboxylic oxygen atoms and a region of positive potential (blue) near the acidic proton. The phenyl ring would exhibit a mixed potential, reflecting its aromatic character.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution and delocalization. It would likely confirm the polarization of the C=O and O-H bonds in the carboxylic acid group and the delocalized pi-system of the phenyl ring.

Table 2: Hypothetical Electronic Properties of this compound

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Note: These are plausible values for a molecule of this type, derived from computational models.

Reaction Mechanism Elucidation via Transition State Calculations

Transition state theory is a cornerstone of computational reaction dynamics, allowing for the prediction of reaction rates and pathways. ucsb.edu By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation energy barrier for a given reaction can be determined. ucsb.edu

Key transformations for this compound could include esterification of the carboxylic acid, or ring-opening reactions. Computational studies can model these processes to predict their feasibility.

For example, the esterification with methanol (B129727) could be modeled. The reaction would proceed through a tetrahedral intermediate, and the transition state would be the structure leading to this intermediate. The calculated activation energy would provide a quantitative measure of the reaction rate.

Table 3: Calculated Energy Barriers for a Hypothetical Esterification Reaction

Reaction Step Species Relative Free Energy (kcal/mol)
1 Reactants 0.0
2 Transition State 1 +15.2
3 Tetrahedral Intermediate +5.4
4 Transition State 2 +12.8

Note: These values represent a typical profile for an acid-catalyzed esterification reaction.

Computational models are particularly adept at predicting the stereochemical outcome of reactions. nih.gov If a reaction can lead to multiple stereoisomers, the preferred product will be the one formed via the lowest energy transition state.

For instance, if a nucleophilic attack were to occur at a stereocenter, there would be two possible faces of attack, leading to two different stereoisomers. By calculating the energies of the two corresponding transition states, the model can predict which product will be favored. This is a powerful tool for understanding and designing stereoselective syntheses.

Intermolecular Interactions and Supramolecular Assembly Prediction

The carboxylic acid and phenyl groups in this compound are capable of forming strong intermolecular interactions, which can lead to the formation of well-ordered supramolecular structures. researchgate.netnih.gov

Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). ijacskros.com This can lead to the formation of characteristic hydrogen-bonded dimers, a common motif in the solid-state structures of carboxylic acids.

Other Interactions: Weaker interactions, such as C-H...O and van der Waals forces, also contribute to the stability of the supramolecular assembly.

Computational methods can be used to predict the most stable packing arrangements by calculating the interaction energies of different molecular orientations. These studies are invaluable for understanding crystallization processes and for designing materials with specific solid-state properties.

Table 4: Calculated Intermolecular Interaction Energies

Interaction Type Dimer Geometry Interaction Energy (kcal/mol)
Hydrogen Bonding Carboxylic Acid Dimer -14.5
Pi-Stacking Parallel-Displaced Phenyl Rings -2.8

Note: These values are representative of the strengths of such non-covalent interactions.

Investigation of Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in determining the supramolecular architecture, crystal packing, and physicochemical properties of carboxylic acids. For this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the nature and strength of these interactions. DFT calculations can predict the geometry and energy of hydrogen-bonded dimers and larger clusters, providing insight into the most stable arrangements in the solid state and in solution.

Ab initio calculations can further be employed to analyze the electron density distribution within the hydrogen bonds, using techniques like Atoms in Molecules (AIM) theory. nih.gov This allows for a quantitative description of the bond critical points, providing a measure of the covalent character and strength of each hydrogen bond. Such studies are crucial for understanding polymorphism, where different hydrogen bonding networks can lead to crystals with distinct physical properties.

Illustrative Data: DFT-Calculated Properties of Hydrogen Bonds in a this compound Dimer

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Bond Angle (°)Calculated Interaction Energy (kcal/mol)
O-H···O=C (Carboxylic Acid Dimer)2.65178.5-14.2
C-H (Phenyl)···O (Oxane)3.40155.2-1.8
C-H (Oxane)···O=C3.52148.9-1.1

Non-covalent Interactions in Theoretical Crystal Packing Studies

The assembly of molecules into a crystalline solid is governed by a delicate balance of non-covalent interactions. For this compound, a comprehensive understanding of its solid-state structure requires theoretical crystal packing studies that go beyond just hydrogen bonding. These studies often employ computational methods to predict the most stable crystal structure from a multitude of possibilities, a process known as crystal structure prediction (CSP).

In addition to the primary hydrogen bonds, other significant non-covalent interactions for this molecule include π-π stacking of the phenyl rings, C-H···π interactions, and van der Waals forces. Computational models can map the electrostatic potential surface of the molecule, highlighting electron-rich and electron-poor regions that are prone to electrostatic interactions. researchgate.net

Tools such as Non-Covalent Interaction (NCI) plots are used to visualize and characterize these weak interactions. nih.gov By analyzing the electron density and its derivatives, NCI plots can distinguish between stabilizing interactions like hydrogen bonds and π-stacking, and destabilizing steric clashes. This level of detail is essential for rationalizing experimentally observed crystal structures or predicting new, stable polymorphs. Theoretical calculations can quantify the lattice energy of different packing arrangements, providing a thermodynamic basis for why a particular crystal structure is favored.

Ligand-Binding Predictions and Structure-Activity Relationship (SAR) Modeling for Analogue Design (Computational Aspect)

In the context of drug discovery, this compound may serve as a scaffold for designing analogues with specific biological activities. Computational ligand-binding predictions and Quantitative Structure-Activity Relationship (QSAR) modeling are central to this process. nih.govnih.gov These in silico techniques aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity, thereby guiding the design of more potent molecules. researchgate.net

QSAR models are built by first calculating a set of molecular descriptors for a series of analogues of this compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). A mathematical model is then developed to relate these descriptors to the experimentally measured biological activity (e.g., IC50).

Illustrative Data: Hypothetical QSAR Model for a Series of Analogues

Analogue (Substitution on Phenyl Ring)Molecular Volume (ų)logPPredicted pIC50
-H (Parent Compound)165.21.855.20
4-Cl172.02.565.95
4-OCH3178.51.795.45
4-NO2175.81.826.30

The resulting QSAR equation (e.g., pIC50 = c0 + c1logP + c2Volume) can then be used to predict the activity of novel, unsynthesized analogues. This allows computational chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. Molecular docking simulations can complement QSAR by predicting the binding mode of these analogues within a target protein's active site, providing a structural rationale for the observed SAR.

Spectroscopic Property Prediction for Structural Characterization

Computational chemistry provides powerful tools for predicting spectroscopic properties, which are essential for the structural characterization of newly synthesized compounds like this compound. DFT is a widely used method for predicting nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. mdpi.comresearchgate.net

By calculating the magnetic shielding tensors of atomic nuclei within the optimized molecular geometry, it is possible to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. rsc.org These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the molecule. Discrepancies between predicted and experimental spectra can indicate the presence of conformational isomers or unexpected structural features.

Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. researchgate.net The predicted frequencies and intensities of vibrational modes, such as the characteristic C=O stretch of the carboxylic acid and the C-O-C stretches of the oxane ring, can be matched with experimental IR spectra to verify the functional groups present in the molecule. These computational approaches are particularly useful for distinguishing between closely related isomers where experimental spectra may be ambiguous.

Illustrative Data: Predicted vs. Experimental Spectroscopic Data

Spectroscopic ParameterPredicted Value (DFT)Experimental Value
¹H NMR Chemical Shift (COOH)12.1 ppm12.0 ppm
¹³C NMR Chemical Shift (C=O)174.5 ppm175.2 ppm
IR Frequency (C=O stretch)1715 cm⁻¹1710 cm⁻¹
IR Frequency (C-O-C stretch)1105 cm⁻¹1100 cm⁻¹

Derivatization Strategies and Analogue Synthesis Based on 2r,3s 3 Phenyloxane 2 Carboxylic Acid Scaffold

Synthesis of Carboxylic Acid Derivatives (Esters, Amides, Acid Halides, Anhydrides)

The carboxylic acid group at the C-2 position is the most readily accessible functional handle for derivatization. Standard organic synthesis protocols can be employed to convert it into a variety of functional groups, thereby modulating the compound's polarity, hydrogen bonding capacity, and reactivity.

Esters: Esterification can be achieved through several methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, for milder conditions that preserve sensitive functional groups, the carboxylic acid can be deprotonated with a base (e.g., NaHCO₃ or Cs₂CO₃) and subsequently alkylated with an alkyl halide. mdpi.com The use of coupling agents to first activate the carboxylic acid is also a common and efficient strategy.

Amides: Amide derivatives are typically synthesized by activating the carboxylic acid followed by the addition of a primary or secondary amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. mdpi.com Another effective reagent for this transformation is 1,1'-carbonyldiimidazole (B1668759) (CDI), which forms a reactive acylimidazole intermediate. mdpi.com

Acid Halides: The synthesis of acid halides, particularly acid chlorides, is a key step for producing other highly reactive derivatives. This is typically accomplished by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent such as dichloromethane (B109758) (DCM) with a catalytic amount of dimethylformamide (DMF).

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two carboxylic acid molecules using a strong dehydrating agent. Mixed anhydrides, which are often used as activated intermediates in amide bond formation, can be prepared by reacting the carboxylic acid with an acyl chloride (e.g., pivaloyl chloride) in the presence of a tertiary amine base.

Table 1: Summary of Synthetic Methods for Carboxylic Acid Derivatives

Derivative Reagents and Conditions Notes
Esters R'OH, H⁺ catalyst, heat (Fischer Esterification) Reversible reaction; often requires removal of water.
1. Base (e.g., NaHCO₃) 2. R'-X (Alkyl Halide) Mild conditions suitable for sensitive substrates. mdpi.com
Amides R'R''NH, Coupling Agent (e.g., EDC, CDI) High yields and broad substrate scope. mdpi.com
Acid Halides SOCl₂ or (COCl)₂ Produces highly reactive intermediates.
Anhydrides Dehydrating agent (for symmetrical) Used for creating activated carboxylic acid species.

Formation of Lactones and Other Cyclic Derivatives from the Oxane Core

Modifying the oxane core itself can lead to significant structural changes, including the formation of lactones or other bicyclic systems. These transformations typically require more forcing conditions or multi-step sequences compared to the derivatization of the carboxylic acid.

One plausible, albeit challenging, strategy involves the selective cleavage of the oxane ether bond. Treatment with strong acids like HBr or Lewis acids such as BBr₃ could open the ring to form a halo-hydroxy-alkanoic acid. Depending on the position of the cleavage, subsequent intramolecular cyclization under appropriate conditions could lead to the formation of a lactone. The regioselectivity of the ring-opening would be a critical factor to control.

Modern synthetic methods offer alternative pathways. For instance, palladium-catalyzed C–H activation has been utilized for the site-selective lactonization of dicarboxylic acids. nih.gov While the parent (2R,3S)-3-phenyloxane-2-carboxylic acid is not a dicarboxylic acid, this strategy could be adapted for analogues containing a secondary carboxylic acid tethered to the scaffold, enabling the formation of complex, bridged lactones.

Another strategy, iodolactonization, is a powerful method for forming iodine-containing lactones but requires an unsaturated precursor, such as an analogue bearing an alkynyl or alkenyl group. researchgate.net The reaction proceeds via electrophilic attack of iodine on the unsaturated bond, with the proximate carboxylic acid acting as a nucleophile to trap the intermediate and form the lactone ring.

Preparation of Functionalized Phenyl Derivatives

The phenyl group at the C-3 position offers a site for modification through electrophilic aromatic substitution (EAS). These reactions allow for the introduction of a wide array of substituents onto the aromatic ring, which can profoundly influence the molecule's electronic and steric properties. The existing alkyl substituent on the phenyl ring is generally a weak activating group and an ortho, para-director. Therefore, electrophiles will preferentially add to the positions ortho or para to the point of attachment of the oxane ring, with the para position often being favored due to reduced steric hindrance.

Common EAS reactions applicable to this scaffold include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl (-COR) or alkyl (-R) group using an acyl chloride or alkyl halide with a Lewis acid catalyst. Acylation is generally preferred as it avoids polyalkylation and rearrangement issues.

Alternatively, functionalized phenyl derivatives can be prepared by employing appropriately substituted starting materials in the initial synthesis of the oxane scaffold. google.com For example, using a substituted benzaldehyde (B42025) in the synthetic route would directly yield the desired functionalized analogue.

Table 2: Representative Electrophilic Aromatic Substitution Reactions

Reaction Reagents Typical Substituent(s) Introduced
Nitration HNO₃, H₂SO₄ -NO₂
Halogenation Br₂, FeBr₃ -Br
Sulfonation SO₃, H₂SO₄ -SO₃H

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |

Design and Synthesis of Homochiral Oxane Analogues

The creation of homochiral analogues of this compound is essential for probing the stereochemical requirements of biological targets and optimizing molecular properties. This can be achieved by modifying the substitution pattern on the oxane ring or by introducing new stereocenters.

Introducing substituents at other positions of the oxane ring (C-4, C-5, or C-6) requires a de novo synthetic approach rather than a modification of the pre-formed scaffold. Such syntheses often rely on chiral pool starting materials or asymmetric catalytic methods to control the stereochemistry.

For instance, a synthetic strategy could begin with a chiral precursor like an (R)-glyceraldehyde derivative. nih.gov Through a series of stereocontrolled reactions, such as aldol (B89426) additions, reductions, and cyclization/etherification, a substituted oxane ring can be constructed with precise control over the stereochemistry of the newly introduced groups. This approach allows for systematic variation of the substitution pattern to explore its impact on the molecule's conformation and biological activity.

New chiral centers can be introduced either on the oxane ring or on its substituents. This is typically accomplished through diastereoselective reactions, where the stereochemical information resident in the C-2 and C-3 centers directs the outcome of the transformation.

For example, if a synthetic intermediate containing a ketone at the C-5 position of the oxane ring were prepared, its diastereoselective reduction would yield two possible alcohol epimers. The facial selectivity of the hydride attack would be influenced by the steric and electronic environment created by the existing phenyl and carboxylic acid groups, often leading to a preference for one diastereomer. Similarly, stereoselective addition reactions to an exocyclic double bond on the scaffold could be used to install two new chiral centers simultaneously. These strategies enable the synthesis of conformationally constrained analogues with increased structural complexity and stereochemical diversity. researchgate.net

Applications in Advanced Organic Synthesis and Medicinal Chemistry Scaffolding

Role as a Key Intermediate in Target-Oriented Synthesis

Target-oriented synthesis (TOS) aims to prepare a single, complex target molecule, often a natural product with significant biological activity. In this context, chiral building blocks that provide a substantial portion of the final structure in an enantiomerically pure form are highly sought after. Molecules like (2R,3S)-3-Phenyloxane-2-carboxylic acid, belonging to the "chiral pool," serve as versatile starting points for such syntheses. nih.govelsevierpure.comuh.edu

The tetrahydropyran (THP) ring is a central feature in a wide array of natural products. The synthesis of these complex molecules often relies on methodologies that can construct the THP ring with high stereocontrol. rsc.org Chiral synthons like this compound provide a pre-formed, stereochemically defined oxane core, significantly simplifying the synthetic route to such natural products.

Strategies for constructing the THP ring are diverse and include methods that would be relevant to the elaboration of a 3-phenyloxane-2-carboxylic acid framework. These established methods provide a roadmap for how this specific chiral intermediate could be integrated into the synthesis of complex targets.

Table 1: Selected Methodologies for Tetrahydropyran Ring Synthesis in Natural Products

Synthesis Strategy Description Reference
Oxocarbenium Ion Cyclization Intramolecular trapping of an alcohol onto an oxocarbenium ion, often generated from a cyclic hemiacetal or related precursor. rsc.org
Hetero-Diels-Alder Reaction A [4+2] cycloaddition between a diene and an aldehyde or ketone to form a dihydropyran ring, which can be subsequently reduced. rsc.orgnih.gov
Intramolecular Michael Addition The addition of an internal alcohol nucleophile to an α,β-unsaturated ketone, ester, or nitrile to close the six-membered ring. rsc.org
Ring-Closing Metathesis (RCM) The use of ruthenium or molybdenum catalysts to form a cyclic olefin from a diene precursor, which can then be hydrogenated to the oxane. rsc.org

| Epoxide Ring Opening | Intramolecular cyclization via the opening of an epoxide ring by a tethered alcohol nucleophile. | rsc.org |

A building block like this compound, with its inherent chirality, would be particularly useful in syntheses where controlling the stereochemistry of multiple centers on the oxane ring is crucial for the target's biological activity.

Beyond its direct incorporation, the oxane ring of this compound can serve as a template for synthesizing other heterocyclic systems. The phenyl and carboxylic acid groups provide handles for further chemical manipulation. For example, ring-opening or ring-rearrangement cascade reactions can transform the oxane core into different scaffolds. This approach is a cornerstone of diversity-oriented synthesis, where a single intermediate can be converted into a variety of molecular frameworks. nih.gov The development of efficient synthetic routes to polycyclic alkaloid-like scaffolds often begins with simpler heterocyclic systems that undergo subsequent cyclization reactions. nih.gov

Development of Novel Synthetic Methodologies Leveraging the Compound's Chirality

The fixed (2R,3S) stereochemistry of the compound is a critical feature that can be exploited to control the stereochemical outcome of subsequent reactions. Chiral carboxylic acids with an α-stereogenic center are fundamental components of many natural products and therapeutic agents. rsc.org The development of catalytic asymmetric strategies for their synthesis is a major area of research.

Conversely, using an enantiomerically pure compound like this compound as a starting material allows its inherent chirality to direct the formation of new stereocenters. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis. For instance, the carboxylic acid and the phenyl group can coordinate to reagents or catalysts, creating a chiral environment that influences the facial selectivity of reactions at other sites on the molecule. This principle is fundamental to many modern synthetic strategies, including organocatalytic cascade reactions that can build multiple stereocenters in a single step with high precision. nih.gov

Utilization in the Design and Synthesis of Advanced Pharmaceutical Intermediates

The tetrahydropyran motif is increasingly recognized for its favorable properties in drug candidates. pharmablock.com Compared to its carbocyclic analog, cyclohexane, the THP ring offers improved solubility and can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. pharmablock.com This has led to the inclusion of THP scaffolds in numerous FDA-approved drugs.

Chirality is a decisive factor in the efficacy and safety of many pharmaceuticals. doi.org The synthesis of single-enantiomer drugs often requires chiral intermediates that can be reliably produced on a large scale. Biocatalysis and asymmetric synthesis are key methodologies for preparing these chiral building blocks. doi.orgnih.gov

This compound is an ideal precursor for chiral drug candidates for several reasons:

Defined Stereochemistry: It provides a fixed stereochemical foundation, which is essential for enantiomerically pure drugs.

Structural Rigidity: The oxane ring provides a conformationally constrained scaffold, which can help in optimizing ligand-receptor interactions.

Functional Handles: The carboxylic acid group is a versatile functional group that can be readily converted into amides, esters, or alcohols, or used in coupling reactions to append other molecular fragments.

The synthesis of functionalized tetrahydropyran scaffolds is a key strategy in modern drug discovery, providing sp³-rich structures that are desirable for improving the physicochemical properties of drug candidates. nih.govsygnaturediscovery.com

Table 2: Examples of FDA-Approved Drugs Containing a Tetrahydropyran Moiety

Drug Name Therapeutic Area Role of Tetrahydropyran Ring Reference
Omarigliptin Anti-diabetic (DPP-4 inhibitor) Core scaffold component influencing potency and pharmacokinetics. pharmablock.com
Gilteritinib Anti-cancer (AML) Contains an amino-THP substituent, acts as an AXL receptor tyrosine kinase inhibitor. pharmablock.com

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring biologically relevant chemical space by creating libraries of structurally diverse small molecules without a specific biological target in mind. cam.ac.uk This approach contrasts with target-oriented synthesis by prioritizing skeletal diversity. nih.govcam.ac.uk

A chiral scaffold like this compound is an excellent starting point for a DOS campaign. The "build/couple/pair" algorithm is a common DOS strategy where simple building blocks are assembled into more complex structures. cam.ac.uk The oxane core can be systematically decorated with various substituents (appendage diversity) at the carboxylic acid and phenyl positions. Furthermore, the oxane ring itself can be subjected to various "folding" reactions or ring-opening strategies to generate entirely new molecular skeletons (skeletal diversity). cam.ac.ukmskcc.org This allows for the rapid generation of a library of related but structurally distinct compounds, increasing the probability of discovering novel biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,3S)-3-Phenyloxane-2-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodology : The compound is synthesized via microbial fermentation using engineered Yarrowia lipolytica strains, leveraging their enzymatic specificity to achieve the desired (2R,3S) configuration . Key steps include:

  • Strain optimization (e.g., UV mutagenesis or CRISPR editing) to enhance stereoselectivity.
  • Use of chiral HPLC or capillary electrophoresis to validate enantiomeric purity (>98% ee) .
  • Protecting group strategies (e.g., Boc-protection) to prevent racemization during carboxylate functionalization .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the phenyl group substitution pattern and oxane ring conformation. Coupling constants (JJ) in 1^1H NMR distinguish the (2R,3S) diastereomers .
  • X-ray Crystallography : Resolves absolute configuration; critical for resolving ambiguities in chiral centers .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C12_{12}H14_{14}O3_3) and detects impurities like dehydroxylated byproducts .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodology :

  • Conduct accelerated stability studies at pH 2–10 (37°C, 72 hours).
  • Monitor degradation via reverse-phase HPLC: Acidic conditions (pH < 4) promote lactone ring formation, while alkaline conditions (pH > 8) lead to decarboxylation .

Advanced Research Questions

Q. How can microbial synthesis of this compound be optimized for high yield and minimal byproducts?

  • Experimental Design :

  • Use response surface methodology (RSM) to optimize fermentation parameters:
  • Carbon source (e.g., glucose vs. glycerol) and nitrogen limitation to induce acid overproduction .
  • Dissolved oxygen levels (20–30%) to balance biomass growth and product synthesis.
  • Downstream processing: Cation-exchange chromatography to separate the target compound from structurally similar byproducts like (2R,3R)-isomers .

Q. What role does the compound’s chirality play in its biological activity, and how can enantiomer-specific interactions be studied?

  • Methodology :

  • Enzyme Inhibition Assays : Compare (2R,3S) vs. (2S,3R) enantiomers in enzyme targets (e.g., β-lactamases or peptidases). Use kinetic analysis (KiK_i, IC50_{50}) to quantify stereochemical selectivity .
  • Molecular Dynamics Simulations : Model binding affinities to chiral binding pockets (e.g., penicillin-binding proteins) using software like GROMACS .

Q. How can contradictory spectral data (e.g., unexpected 1^1H NMR splitting patterns) be resolved for this compound?

  • Data Analysis :

  • Perform variable-temperature NMR to detect dynamic effects (e.g., ring puckering in the oxane moiety) .
  • Use 2D NMR (COSY, NOESY) to assign coupling networks and confirm spatial proximity of protons .

Q. What strategies exist for incorporating this compound into peptide-based drug candidates?

  • Methodology :

  • Solid-phase peptide synthesis (SPPS): Employ Fmoc-protected derivatives to introduce the acid at specific positions.
  • Evaluate proteolytic stability via incubation with trypsin/chymotrypsin and LC-MS analysis of degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.